TSPO Binding Affinity: N,N-Dihexyl vs. N,N-Diethyl Analog Comparison
N,N-Dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide exhibits a 16-fold higher binding affinity for the mitochondrial DBI receptor complex (TSPO) compared to its N,N-diethyl analog, demonstrating the critical role of N-alkyl chain length in receptor interaction [1][2].
| Evidence Dimension | TSPO Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 9.7 nM |
| Comparator Or Baseline | N,N-Diethyl-2-(2-phenyl-1H-indol-3-yl)acetamide: Ki = 156 nM |
| Quantified Difference | 16.1-fold higher affinity (lower Ki) for the dihexyl derivative |
| Conditions | Displacement of [3H]4'-chlorodiazepam from mitochondrial DBI receptor complex (TSPO) in primary glial cell cultures |
Why This Matters
This 16-fold difference in binding affinity is the primary scientific justification for selecting the N,N-dihexyl derivative over the diethyl analog for studies requiring high-potency TSPO engagement at lower compound concentrations.
- [1] Therapeutic Target Database (TTD). N,N-Dihexyl-2-(2-phenyl-1H-indol-3-yl)-acetamide. Ki = 9.7 nM for TSPO. N,N-Diethyl-2-(2-phenyl-1H-indol-3-yl)-acetamide. Ki = 156 nM for TSPO. View Source
- [2] Kozikowski AP, Ma D, Brewer J, Sun S, Costa E, Romeo E, Guidotti A. Chemistry, binding affinities, and behavioral properties of a new class of 'antineophobic' mitochondrial DBI receptor complex (mDRC) ligands. J Med Chem. 1993 Oct 1;36(20):2908-20. View Source
